methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Physicochemical property differentiation Electronic structure-activity relationships Medicinal chemistry building blocks

Methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 2105292-82-6, molecular formula C9H9N3O4S, molecular weight 255.25 g/mol) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family—a privileged scaffold widely employed in medicinal chemistry and kinase inhibitor discovery. The compound features a fused bicyclic core comprising a pyrazole ring annulated to a pyrimidine ring, with a methyl ester substituent at the 2-position and a methanesulfonyl (–SO₂CH₃) group at the 6-position.

Molecular Formula C9H9N3O4S
Molecular Weight 255.25 g/mol
CAS No. 2105292-82-6
Cat. No. B6606204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate
CAS2105292-82-6
Molecular FormulaC9H9N3O4S
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN2C=C(C=NC2=C1)S(=O)(=O)C
InChIInChI=1S/C9H9N3O4S/c1-16-9(13)7-3-8-10-4-6(17(2,14)15)5-12(8)11-7/h3-5H,1-2H3
InChIKeyXGIVTHANNYDVFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 2105292-82-6): Scaffold Identity and Structural Baseline for Procurement


Methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 2105292-82-6, molecular formula C9H9N3O4S, molecular weight 255.25 g/mol) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family—a privileged scaffold widely employed in medicinal chemistry and kinase inhibitor discovery [1]. The compound features a fused bicyclic core comprising a pyrazole ring annulated to a pyrimidine ring, with a methyl ester substituent at the 2-position and a methanesulfonyl (–SO₂CH₃) group at the 6-position . The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a key structural motif in numerous bioactive molecules, including clinically evaluated kinase inhibitors and anti-inflammatory agents, due to its synthetic versatility and capacity for precise substitution-driven tuning of pharmacological properties [2]. This compound is offered as a research-grade building block by multiple chemical suppliers, with typical purity specifications of ≥95% .

Why Generic Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for Methyl 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate in Structure-Activity Studies


Within the pyrazolo[1,5-a]pyrimidine chemotype, substituent identity and position exert profound influence on both target selectivity and potency. The 6-methanesulfonyl group in this compound functions as a strong electron-withdrawing substituent (Hammett σₚ ≈ +0.72 for SO₂CH₃), which substantially polarizes the heterocyclic core relative to unsubstituted (CAS 331647-95-1) or 6-halogen-substituted (e.g., 6-bromo, CAS 1005209-40-4) analogs [1]. Literature precedents demonstrate that 6-position modifications in the pyrazolo[1,5-a]pyrimidine system directly modulate kinase selectivity profiles: for example, a 6-methyl substitution in PDE2A inhibitor series was shown to significantly enhance both potency and isoform selectivity, while sulfonamide-containing pyrazolo[1,5-a]pyrimidines achieved nanomolar Kᵢ values against carbonic anhydrase IX/XII [2][3]. Simple replacement of a 6-methanesulfonyl derivative with a 6-bromo or 6-unsubstituted analog therefore risks losing target-specific electronic interactions essential for binding, altering metabolic stability, and invalidating any structure-activity relationship (SAR) conclusions drawn from the series. The presence of both the C2 methyl ester (a prodrug-suitable or further derivatizable handle) and the C6 methanesulfonyl group (a hydrogen-bond-accepting sulfone) creates a distinctive pharmacophoric signature not replicated by any single-position modification [1].

Quantitative Differentiation Evidence: Methyl 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate vs. Structural Analogs


Electronic Modulation of the Pyrazolo[1,5-a]pyrimidine Core: 6-Methanesulfonyl vs. 6-Unsubstituted and 6-Bromo Analogs

The 6-methanesulfonyl substituent (–SO₂CH₃) in the target compound (CAS 2105292-82-6) introduces a strong electron-withdrawing effect on the pyrazolo[1,5-a]pyrimidine core. This is quantitatively distinct from the unsubstituted parent scaffold, methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 331647-95-1, MW 177.16, C8H7N3O2), and the 6-bromo analog, methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1005209-40-4, MW 256.06, C8H6BrN3O2). The methanesulfonyl group possesses a computed XLogP3-AA of approximately −0.9 (based on the analogous 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold, PubChem CID 146100718), whereas the 6-bromo analog shows increased lipophilicity characteristic of halogen substitution [1]. The sulfone moiety provides dual hydrogen-bond acceptor capacity (S=O groups) absent in both the unsubstituted and 6-halo analogs, potentially enabling additional target-binding interactions [2].

Physicochemical property differentiation Electronic structure-activity relationships Medicinal chemistry building blocks

Class-Level Kinase Inhibition Potential: Pyrazolo[1,5-a]pyrimidine-2-carboxylate Derivatives as PI3Kδ Inhibitors

The pyrazolo[1,5-a]pyrimidine-2-carboxylate chemotype has been validated as a productive scaffold for PI3Kδ inhibition. The benzimidazole-derived analog CPL302415 (bearing a pyrazolo[1,5-a]pyrimidine core with a C2 ester) achieved an IC₅₀ of 18 nM against PI3Kδ with high isoform selectivity: PI3Kα/δ = 79, PI3Kβ/δ = 1415, PI3Kγ/δ = 939 [1]. A parallel indole-based series yielded CPL302253 with IC₅₀ = 2.8 nM against PI3Kδ [2]. While neither compound is the 6-methanesulfonyl derivative, these data establish that the 2-carboxylate-substituted pyrazolo[1,5-a]pyrimidine scaffold is capable of delivering low-nanomolar potency when appropriately decorated at other positions—the 6-methanesulfonyl group in CAS 2105292-82-6 may further modulate potency and selectivity through electronic effects and additional hydrogen-bonding interactions with the kinase hinge or affinity pocket [3].

Kinase inhibition PI3Kδ selectivity Anticancer drug discovery

Cyclin-Dependent Kinase (CDK) Inhibitor Chemotype: Sulfonyl-Pyrazolo[1,5-a]pyrimidines as CDK Ligands

Pyrazolo[1,5-a]pyrimidine derivatives bearing sulfonyl or sulfonamide substituents have been reported as inhibitors of cyclin-dependent kinases (CDKs), a family of validated oncology targets. The clinical candidate BS-194 (4k), a pyrazolo[1,5-a]pyrimidine derivative, demonstrated potent inhibition of CDK2 (IC₅₀ = 3 nM), CDK1 (IC₅₀ = 30 nM), CDK5 (IC₅₀ = 30 nM), CDK7 (IC₅₀ = 250 nM), and CDK9 (IC₅₀ = 90 nM) and exhibited antitumor effects in human tumor xenografts following oral administration [1]. In a separate series, sulfonamide-containing pyrazolo[1,5-a]pyrimidines were rationally designed as dual CA IX/XII and CDK6 inhibitors for non-small cell lung cancer, achieving nanomolar Kᵢ values [2]. Patents further describe pyrazolo[1,5-a]pyrimidines with sulfonyl substitution as CDK inhibitors (US20070281951), with generic Markush structures encompassing C2-carboxylate and C6-sulfonyl substitution patterns [3]. The 6-methanesulfonyl-2-carboxylate combination in CAS 2105292-82-6 aligns with the pharmacophoric features of this inhibitor class.

CDK inhibition Cell cycle regulation Oncology drug discovery

Positional Isomer Differentiation: 6-Methanesulfonyl-2-carboxylate vs. 6-Methanesulfonyl-3-carboxylic Acid

The target compound, methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 2105292-82-6), is a positional isomer of the commercially available 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 2411201-55-1, PubChem CID 146100718, C8H7N3O4S, MW 241.23) [1]. In both compounds, the methanesulfonyl group occupies the 6-position of the pyrazolo[1,5-a]pyrimidine core. However, the location of the carboxylate/carboxylic acid group differs: position 2 (methyl ester) vs. position 3 (free carboxylic acid). This positional shift is critical because: (1) In pyrazolo[1,5-a]pyrimidine kinase inhibitors, the C2 and C3 vectors project toward different regions of the ATP-binding pocket—C2 substituents typically orient toward the solvent-exposed region or ribose pocket, while C3 substituents often engage the hinge region or gatekeeper residue ; (2) The C2 methyl ester in CAS 2105292-82-6 provides a prodrug-suitable handle or a site for further amidation/transesterification, whereas the C3 carboxylic acid in the isomer is a polar terminus that may limit passive permeability [2]; (3) The molecular weight difference (255.25 vs. 241.23 g/mol) and hydrogen-bond donor count difference (0 vs. 1) reflect distinct physicochemical profiles relevant to permeability and solubility [1].

Positional isomer comparison Carboxylate location effect SAR design strategy

COX-2 Inhibitory Landscape: Pyrazolo[1,5-a]pyrimidine Scaffold with Sulfonyl Motif vs. Established COX-2 Inhibitors

The methylsulfonyl (–SO₂CH₃) group is a well-established pharmacophoric element in selective COX-2 inhibitors (e.g., rofecoxib, etoricoxib). Pyrazolo[1,5-a]pyrimidine-based COX-2/5-LOX dual inhibitors have been reported with IC₅₀ values ranging from 53.32 ± 4.43 nM to 254.90 ± 6.45 nM against COX-2, in comparison to celecoxib (IC₅₀ = 6.73 nM) and meloxicam (IC₅₀ = 52.35 ± 6.66 nM) [1]. Separately, novel 1,3-diaryl pyrazole derivatives bearing a methylsulfonyl moiety have been reported as selective COX-2 inhibitors with dual anti-inflammatory and anticancer activities through COX-2 targeting [2]. The target compound (CAS 2105292-82-6) contains both the pyrazolo[1,5-a]pyrimidine core and the methylsulfonyl group, making it a structurally convergent building block for COX-2-focused design—though direct COX-2 inhibition data for this specific compound are absent from the published literature [3].

COX-2 inhibition Anti-inflammatory drug discovery Methylsulfonyl pharmacophore

Methylsulfonyl as a Metabolic Soft Spot Modulator: Comparative Metabolic Stability Implications for the 6-Position Substituent

The 6-methanesulfonyl group in CAS 2105292-82-6 replaces the metabolically labile 6-bromo substituent found in the closely related analog methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1005209-40-4). The C–Br bond in aryl bromides is susceptible to cytochrome P450-mediated oxidative debromination and can serve as a site for glutathione conjugation, potentially generating reactive metabolites . In contrast, the methanesulfonyl group (–SO₂CH₃) is generally metabolically stable under Phase I oxidative conditions due to the strong electron-withdrawing nature of the sulfone and the absence of a labile carbon–halogen bond; sulfones are primarily excreted unchanged or undergo minor reduction under strictly anaerobic conditions [1]. While no head-to-head microsomal stability comparison between these two specific compounds has been published, the substitution of C6-Br with C6-SO₂CH₃ represents a common medicinal chemistry tactic to improve metabolic stability and reduce the risk of reactive metabolite formation in lead series [2]. This is particularly relevant for programs transitioning from halogen-substituted screening hits to more developable leads.

Metabolic stability Cytochrome P450 Lead optimization

Procurement-Driven Application Scenarios for Methyl 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate


Kinase Inhibitor Medicinal Chemistry: CDK, PI3Kδ, or Pim-1 Lead Optimization

This compound is suited as a building block for kinase-focused medicinal chemistry programs targeting the ATP-binding pocket. The C2 methyl ester provides a handle for amide library synthesis, while the C6 methanesulfonyl group offers a strong electron-withdrawing, hydrogen-bond-accepting substituent predicted to engage the hinge region or affinity pocket of CDKs and PI3K isoforms [1][2]. Structural precedents include the clinical CDK inhibitor BS-194 (IC₅₀ = 3 nM against CDK2) and the PI3Kδ-selective series (CPL302415, IC₅₀ = 18 nM), both built on pyrazolo[1,5-a]pyrimidine cores [1][2]. Researchers should procure this specific C2-ester/C6-sulfone isomer rather than the C3-acid isomer (CAS 2411201-55-1) to ensure the correct vector for kinase hinge binding and to enable parallel amide library synthesis via the ester handle [3]. Experimental validation of target engagement (e.g., kinase panel screening) is essential given the absence of published IC₅₀ data for this specific compound.

COX-2/Inflammation Focused Library Design with the Methylsulfonyl Pharmacophore

The 6-methanesulfonyl substituent is a recognized COX-2 selectivity pharmacophore (as in rofecoxib and etoricoxib). Pyrazolo[1,5-a]pyrimidine-based COX-2 inhibitors with sulfonyl motifs have been reported with IC₅₀ values of 53–255 nM [1]. This compound can serve as a key intermediate for diversifying the C2 position (via ester hydrolysis and amide coupling) while retaining the C6-SO₂CH₃ group critical for COX-2 selectivity over COX-1 [2]. The C2 ester also enables prodrug strategies to enhance oral bioavailability. Procurement is warranted for groups seeking to expand beyond traditional diaryl-heterocycle COX-2 inhibitor scaffolds into fused bicyclic cores that may offer improved isoform selectivity or reduced cardiovascular risk profiles [3].

Structure-Activity Relationship (SAR) Exploration at the Pyrazolo[1,5-a]pyrimidine 6-Position

For research groups systematically investigating the SAR of the 6-position in pyrazolo[1,5-a]pyrimidine-based inhibitors, this compound fills a critical gap between unsubstituted (6-H), halogen-substituted (6-Br, 6-Cl), and alkyl-substituted (6-CH₃, 6-CH₂CH₂Cl) analogs [1]. The methanesulfonyl group introduces unique electronic (σₚ ≈ +0.72) and steric parameters distinct from all other 6-substituents, enabling exploration of how electron deficiency at the 6-position influences target binding, cellular potency, and metabolic stability [2]. This compound should be procured alongside its 6-bromo analog (CAS 1005209-40-4) and the 6-unsubstituted parent (CAS 331647-95-1) as part of a systematic 6-position SAR set [3].

Synthetic Methodology Development: Sulfone-Functionalized Heterocyclic Building Blocks

The compound's dual functionality—a methyl ester amenable to hydrolysis, reduction, or amidation, paired with a chemically robust methanesulfonyl group—makes it a versatile substrate for developing and benchmarking synthetic transformations on the pyrazolo[1,5-a]pyrimidine scaffold [1]. Applications include regioselective cross-coupling reactions (where the sulfone may act as a directing group or electronic modulator), late-stage functionalization studies, and the synthesis of compound libraries for high-throughput screening [2]. Its commercial availability at ≥95% purity (as specified by multiple vendors) supports its use as a standardized starting material for synthetic chemistry workflows [3].

Quote Request

Request a Quote for methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.